molecular formula C15H22N2O3 B6195890 ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate CAS No. 2680530-68-9

ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B6195890
CAS No.: 2680530-68-9
M. Wt: 278.3
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Description

Ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with potential applications across several fields including medicinal chemistry, organic synthesis, and potentially pharmacology. Known for its unique structural framework, this compound contains multiple reactive sites, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate often involves multiple synthetic steps:

  • Starting materials: The synthesis generally begins with readily available starting materials like 1-propan-2-yl-1H-pyrazole and ethyl cyclobutane-1-carboxylate.

  • Key steps: The synthesis may include hydroxyalkylation, cyclization, and esterification reactions. These steps require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.

  • Final product: The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in a pure form.

Industrial Production Methods: Industrial production methods for this compound would likely scale up the synthetic routes described above, with modifications to improve efficiency and reduce costs. This could involve the use of more robust catalysts, optimized reaction conditions, and more efficient purification techniques. Automation and continuous flow chemistry might also be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

  • Reduction: The ester functional group can be reduced to form alcohols, while the double bonds can undergo hydrogenation to form saturated derivatives.

  • Substitution: The reactive sites in the cyclobutane ring and the pyrazole ring can participate in various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: PCC, CrO3, or KMnO4 can be used for oxidation reactions.

  • Reducing agents: LiAlH4 or NaBH4 are commonly used for reduction reactions.

  • Substituting reagents: Halogenation and alkylation reagents like alkyl halides, and nucleophiles like amines or alcohols, under appropriate conditions.

Major Products:

  • Oxidation products: Ketones or aldehydes.

  • Reduction products: Alcohols or saturated derivatives.

  • Substitution products: Various substituted pyrazoles or cyclobutane derivatives, depending on the reagents used.

Scientific Research Applications

This compound's diverse reactive sites make it a versatile tool in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules

  • Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties. The compound's structure allows for modifications that can enhance its biological efficacy.

  • Medicine: Potential applications as a drug candidate or a precursor in the synthesis of pharmacologically active compounds. Its unique structure makes it a candidate for drug design and development.

  • Industry: Could be used in the development of new materials with specialized properties, such as advanced polymers or coatings.

Mechanism of Action

Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets. These interactions are influenced by its functional groups and overall structural framework.

  • Molecular targets: These may include enzymes, receptors, or DNA, depending on the compound's specific modifications and intended applications.

  • Pathways involved: The mechanism of action would involve binding to these targets, leading to inhibition or activation of biological pathways. For example, it could inhibit an enzyme critical for cell growth, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds: When compared to other compounds with similar functional groups, ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate stands out due to its unique combination of a cyclobutane ring and a pyrazole moiety. This structure imparts unique reactivity and biological properties.

  • Similar compounds: Examples include other pyrazole derivatives and cyclobutane-based molecules. These compounds share some functional groups but differ in their overall structure and reactivity, leading to different applications and properties.

Uniqueness: The combination of a pyrazole ring with a cyclobutane framework in this compound is unique. This dual presence offers a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

That's a wrap on our detailed article on this compound

Properties

CAS No.

2680530-68-9

Molecular Formula

C15H22N2O3

Molecular Weight

278.3

Purity

0

Origin of Product

United States

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